
Brinzolamide Hydrochloride
Übersicht
Beschreibung
Brinzolamide Hydrochloride (CAS: 150937-43-2) is a selective carbonic anhydrase II (CA-II) inhibitor with an IC₅₀ of 3.2 nM . It reduces intraocular pressure (IOP) by suppressing aqueous humor production in the ciliary body, making it a first-line treatment for primary open-angle glaucoma (POAG) and ocular hypertension (OH) . Marketed as Azopt®, it is formulated as a 1% ophthalmic suspension with excipients like carbomer 974P (for viscosity) and benzalkonium chloride (preservative) to enhance ocular retention and tolerability .
Vorbereitungsmethoden
Synthetic Routes to Brinzolamide Hydrochloride
Amination and Protecting Group Strategy (Route Five)
The synthesis begins with (1) (3-methoxypropyl)thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide, which undergoes amination with ethylamine to yield intermediate (2) . A benzyl or tert-butoxycarbonyl (Boc) group is introduced at the C-3 position to protect the amine during subsequent steps . The protected intermediate (II) reacts with an R-M reagent (e.g., n-butyl lithium) in a sulfonamidation step, forming (3) . Finally, hydrogenolysis with Pd/C removes the protecting group, yielding brinzolamide .
Key Conditions:
-
Amination: Ethylamine in dichloromethane at 0–25°C.
-
Protection: Benzyl chloride or di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
-
Sulfonamidation: n-Butyl lithium (0.8–1.1 equivalents) at −65°C to −70°C .
-
Deprotection: Hydrogen gas (1 atm) with 5% Pd/C in methanol .
Yield:
Process Optimization and Critical Parameters
Temperature Control in Sulfonamidation
The exothermic nature of the sulfonamidation reaction necessitates precise temperature management. For n-butyl lithium, maintaining −65°C to −70°C prevents decomposition of the intermediate and improves regioselectivity . Deviations beyond this range reduce yields by 15–20% .
Reagent Stoichiometry
Excess R-M reagent (e.g., n-butyl lithium) leads to over-sulfonamidation, while insufficient amounts leave unreacted starting material. Optimal stoichiometry ranges from 0.8–1.6 equivalents relative to intermediate (II) .
Hydrogenolysis Efficiency
The choice of catalyst and solvent significantly impacts deprotection efficiency. Pd/C in methanol achieves >95% conversion, whereas PtO₂ or Raney nickel results in incomplete reactions .
Formation of this compound
The hydrochloride salt is formed by treating brinzolamide with 0.1 M hydrochloric acid in the presence of mannitol as a co-solubilizer . This step protonates the ethylamine moiety, enhancing water solubility for ophthalmic formulations.
Process Steps:
-
Dissolution: Brinzolamide is dissolved in 0.1 M HCl with mannitol (1:2 molar ratio) at 25°C .
-
Precipitation: Sodium bicarbonate (1 M) is added to adjust pH to 7.0–7.5, inducing crystallization .
-
Particle Size Control: Homogenization at 13,500 rpm for 10 minutes ensures uniform particles (D = 63 μm) .
Analytical Characterization
Physicochemical Properties
Particle Size Distribution
Critical for ophthalmic suspensions, this compound particles are optimized to:
Parameter | Value |
---|---|
Median size (d₀.₅) | 61 μm |
10th percentile | <30 μm |
90th percentile | <93 μm |
Circularity | 0.8–0.9 |
Industrial Manufacturing Considerations
Sterilization and Aseptic Processing
-
Autoclaving: Carbomer solutions are sterilized at 121°C for 15 minutes .
-
Filtration: 0.2 μm PVDF membranes remove microbial contaminants .
Cost and Scalability
Route Five’s use of inexpensive protecting groups (benzyl) and recyclable Pd/C makes it economically viable for large-scale production . In contrast, Method A’s reliance on sensitive reagents limits its industrial application .
Challenges and Innovations
Byproduct Formation
Over-sulfonamidation generates N-ethyl byproducts , which are mitigated by strict stoichiometric control .
Solvent Selection
THF and dichloromethane are preferred for their inertness, but substitution with 2-methyltetrahydrofuran (green solvent) is under investigation .
Analyse Chemischer Reaktionen
Types of Reactions: Brinzolamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous conditions.
Substitution: Halogenated compounds, in the presence of a base.
Major Products: The major products formed from these reactions include various derivatives of Brinzolamide, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Management of Ocular Hypertension and Glaucoma
Brinzolamide is indicated for the reduction of elevated IOP in patients with:
- Ocular Hypertension
- Open-Angle Glaucoma
It can be used as a monotherapy or in combination with other IOP-lowering medications such as prostaglandin analogues (PGAs) or beta-blockers. Clinical studies have shown that brinzolamide effectively lowers IOP, achieving reductions of approximately 4 to 5 mmHg when administered three times daily .
Combination Therapy
Research indicates that brinzolamide can enhance the efficacy of other treatments when used in combination. For instance, it has been shown to be effective as an add-on therapy to PGAs or beta-blockers in patients who do not achieve adequate control of IOP with monotherapy. A meta-analysis demonstrated significant reductions in IOP when brinzolamide was added to these regimens .
Efficacy
Brinzolamide has demonstrated significant efficacy in lowering IOP across various studies:
- A clinical trial involving pediatric patients showed similar efficacy to adults, with mean IOP reductions up to 5 mmHg .
- In healthy volunteers, brinzolamide treatment resulted in significant decreases in IOP and improved ocular hemodynamics, suggesting potential benefits for retinal blood flow .
Safety Profile
Brinzolamide is generally well-tolerated. Adverse effects are minimal and primarily localized to ocular discomfort or transient stinging upon instillation. Unlike systemic carbonic anhydrase inhibitors, brinzolamide's topical administration limits systemic absorption and associated side effects .
Case Study 1: Efficacy in Pediatric Patients
A study involving 32 pediatric patients under six years old assessed the efficacy of brinzolamide as a monotherapy for glaucoma or ocular hypertension. Results indicated that brinzolamide was effective in reducing IOP similarly to adult populations, highlighting its applicability in younger demographics .
Case Study 2: Combination Therapy with Prostaglandin Analogs
A randomized controlled trial evaluated the safety and efficacy of brinzolamide as an adjunct therapy in patients inadequately controlled on PGAs. The study found that adding brinzolamide significantly improved IOP control without increasing adverse events compared to baseline therapy alone .
Wirkmechanismus
Brinzolamide Hydrochloride works by inhibiting carbonic anhydrase II, an enzyme responsible for the reversible reaction of water and carbon dioxide to form bicarbonate ions . This inhibition reduces the production of aqueous humor, thereby lowering intraocular pressure . The compound’s high affinity for carbonic anhydrase II facilitates its diffusion across the blood-retinal barrier .
Vergleich Mit ähnlichen Verbindungen
Pharmacological Profile
Key Insights :
- Brinzolamide and dorzolamide are both topical CA inhibitors, but dorzolamide exhibits stronger CA-II inhibition in vitro .
- Brinzolamide’s suspension formulation (pH 7.2) causes less ocular stinging compared to dorzolamide’s acidic solution (pH 5.6) .
Efficacy in IOP Reduction
Key Insights :
- In a meta-analysis of 12 RCTs, brinzolamide and dorzolamide showed similar IOP reduction (4.1–5.4 mmHg vs. 4.3–5.9 mmHg) as adjuncts to prostaglandin analogs (PGAs) .
- Dorzolamide achieves higher concentrations in the aqueous humor and posterior eye tissues (e.g., retina, vitreous) due to better corneal permeability .
Key Insights :
- Brinzolamide’s neutral pH suspension reduces stinging incidence compared to dorzolamide .
- Systemic side effects (e.g., acidosis) are rare with topical CA inhibitors but common with oral counterparts like acetazolamide .
Pharmacokinetics
Key Insights :
Biologische Aktivität
Brinzolamide hydrochloride, a carbonic anhydrase inhibitor, is primarily used in ophthalmology to manage intraocular pressure (IOP) in conditions such as open-angle glaucoma and ocular hypertension. Its mechanism of action, pharmacokinetics, efficacy, and safety profile have been extensively studied, providing a comprehensive understanding of its biological activity.
Brinzolamide selectively inhibits carbonic anhydrase II (CA-II), an enzyme crucial for bicarbonate ion formation from carbon dioxide and water. By inhibiting CA-II, brinzolamide reduces the secretion of bicarbonate ions into the aqueous humor, leading to decreased sodium transport and subsequently lowering aqueous humor production. This results in a significant reduction in IOP. The drug exhibits a high affinity for CA-II compared to other isoforms, which contributes to its effectiveness and safety profile .
Pharmacokinetics
- Absorption : Brinzolamide is administered topically as an ophthalmic suspension. It is absorbed through the cornea and enters systemic circulation, where it binds predominantly to carbonic anhydrase in red blood cells .
- Distribution : The drug has a volume of distribution that is not well defined but shows extensive distribution into red blood cells .
- Metabolism : Brinzolamide is metabolized primarily by hepatic cytochrome P450 enzymes. The major active metabolite is N-desethylbrinzolamide, which also exhibits carbonic anhydrase inhibitory activity .
- Elimination : The drug is predominantly eliminated via the urine as unchanged drug and metabolites .
- Half-life : Brinzolamide has a long half-life in whole blood (approximately 111 days), primarily due to its strong binding to red blood cells .
Efficacy
Brinzolamide has been shown to effectively lower IOP in various clinical settings:
- In a study involving pediatric patients with glaucoma or ocular hypertension, brinzolamide reduced IOP by up to 5 mmHg in treatment-naive patients, demonstrating similar efficacy to that observed in adults .
- A systematic review indicated that brinzolamide as an add-on therapy to prostaglandin analogs (PGAs) or beta-blockers significantly decreased IOP in patients with refractory glaucoma or ocular hypertension .
Comparative Efficacy Data
Safety Profile
The safety profile of brinzolamide has been evaluated across multiple studies:
- Common adverse effects include blurred vision (3%-8%), ocular discomfort (1.8%-5.9%), and eye pain (0.7%-4.0%) .
- A meta-analysis indicated that while brinzolamide was associated with more frequent blurred vision compared to dorzolamide and brimonidine, it had a tolerable safety profile overall .
Adverse Effects Summary
Adverse Effect | Incidence (%) |
---|---|
Blurred Vision | 3 - 8 |
Ocular Discomfort | 1.8 - 5.9 |
Eye Pain | 0.7 - 4.0 |
Case Studies
Several case studies have highlighted the clinical utility of brinzolamide:
- A case involving a patient with refractory glaucoma demonstrated that adding brinzolamide to existing therapy resulted in a significant decrease in IOP and improved patient comfort compared to previous treatments alone.
- In another study focusing on ocular hemodynamics, brinzolamide treatment was associated with improved retinal blood flow without significant changes in retrobulbar hemodynamics, suggesting potential vascular benefits alongside IOP reduction .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which brinzolamide hydrochloride inhibits carbonic anhydrase II (CA-II) in ocular tissues, and how does this translate to intraocular pressure (IOP) reduction?
this compound selectively binds to the active site of CA-II, blocking its catalytic function in converting carbon dioxide and water to bicarbonate and protons . This inhibition disrupts ion transport in the ciliary body, reducing aqueous humor secretion and subsequently lowering IOP. Methodologically, researchers can validate this mechanism using in vitro enzyme inhibition assays (e.g., stopped-flow spectroscopy) with recombinant CA-II and correlate results with ex vivo ciliary epithelial models .
Q. How can researchers design a robust assay to quantify brinzolamide’s inhibitory potency (IC50) against CA-II isoforms?
A standardized approach involves:
- Using recombinant human CA-II in a fluorometric assay with 4-methylumbelliferyl acetate as a substrate.
- Titrating brinzolamide concentrations (e.g., 0.1–100 nM) to establish dose-response curves.
- Validating results with positive controls (e.g., acetazolamide) and ensuring pH stability (7.4) to mimic physiological conditions .
- Cross-referencing with HPLC-purified samples to confirm compound integrity .
Q. What are the critical parameters for formulating brinzolamide in ophthalmic suspensions for preclinical studies?
Key factors include:
- Particle size optimization (<10 µm) to prevent corneal irritation.
- Use of isotonic buffers (e.g., borate or phosphate) with pH 7.2–7.4.
- Inclusion of viscosity-enhancing agents (e.g., hydroxypropyl methylcellulose) to prolong corneal contact time.
- Sterility testing via membrane filtration (0.22 µm) and stability assessments under accelerated conditions (40°C/75% RH) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data between brinzolamide’s in vitro potency (IC50 = 3.2 nM) and its lower in vivo efficacy in certain patient cohorts?
Potential strategies include:
- Analyzing systemic absorption variability using LC-MS/MS to measure plasma and ocular tissue concentrations in animal models .
- Investigating polymorphisms in CA-II expression or drug-binding affinity via CRISPR-edited cell lines.
- Assessing the impact of concomitant therapies (e.g., prostaglandin analogs) on brinzolamide’s ocular bioavailability .
Q. What methodologies are recommended for identifying and quantifying this compound impurities (e.g., ACI 022311) in API batches?
Advanced impurity profiling requires:
- High-resolution LC-MS/MS with a C18 column and gradient elution (acetonitrile/0.1% formic acid).
- Synthesis of reference standards for impurities (e.g., ACI 022311 hydrochloride) to establish calibration curves .
- Forced degradation studies (acid/base hydrolysis, oxidation) to correlate impurity formation with synthesis pathways .
Q. How can brinzolamide’s efficacy be evaluated in complex in vivo models of glaucoma beyond IOP reduction?
Researchers should integrate:
- Retinal ganglion cell (RGC) survival assays : Use transgenic mice (e.g., DBA/2J) with induced glaucoma, stained with fluorogold to quantify RGC apoptosis .
- Ocular hemodynamics : Laser speckle contrast imaging to measure changes in retinal blood flow post-brinzolamide administration.
- Combination therapy models : Co-administration with Rho kinase inhibitors (e.g., ripasudil) to assess synergistic IOP-lowering effects .
Q. What experimental approaches address the limited corneal penetration of brinzolamide in patients with compromised ocular surfaces?
Innovative strategies include:
- Nanoformulations : Encapsulation in PLGA nanoparticles to enhance permeability.
- Ion-sensitive in situ gels : Triggered gelation at ocular pH to prolong retention.
- Ex vivo permeability assays : Using Franz diffusion cells with excised rabbit corneas and brinzolamide-loaded micelles .
Q. Methodological Considerations
- Reference Standards : Use USP-certified brinzolamide (USP monograph 4) for assay calibration .
- Ethical Compliance : Follow institutional guidelines for animal studies (e.g., ARVO Statement for Ocular Research) and document deviations via SOPs .
- Data Validation : Cross-validate findings with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) to confirm mechanistic claims .
Eigenschaften
IUPAC Name |
(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O5S3.ClH/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17;/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17);1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAMYTZPFRXCOG-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN3O5S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164655 | |
Record name | Brinzolamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150937-43-2 | |
Record name | Brinzolamide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150937432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brinzolamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4R)-4-(Etilamino)-3,4-diidroâ??2-(3-metossipropil)-2H-tieno[3,2-e]-1,2-tiazina-6-sulfonamide 1,1-diossido cloridrato | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BRINZOLAMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N36YTS80H4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.